molecular formula C12H17N3O B14422330 4-(3-Azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one CAS No. 86013-53-8

4-(3-Azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one

Cat. No.: B14422330
CAS No.: 86013-53-8
M. Wt: 219.28 g/mol
InChI Key: MBZUSRLZKLUBKQ-UHFFFAOYSA-N
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Description

4-(3-Azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of an azide group attached to a propyl chain, which is further connected to a trimethyl-substituted cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is highly efficient and selective, making it a preferred method for synthesizing azide-containing compounds.

Industrial Production Methods

Industrial production of this compound may involve the use of pre-functionalized intermediates, such as 3-azidopropyl-functionalized silica gel, which can be further reacted with other chemical entities to produce the desired compound . The use of click chemistry in industrial settings allows for the scalable and efficient production of 4-(3-Azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one.

Chemical Reactions Analysis

Types of Reactions

4-(3-Azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include copper catalysts for click chemistry, reducing agents such as hydrogen or palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions include triazoles, amines, and nitro compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(3-Azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one involves the reactivity of the azide group, which can participate in click chemistry reactions to form stable triazole linkages. These reactions are highly efficient and selective, making the compound valuable for various applications in chemical synthesis and bioconjugation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one is unique due to its trimethyl-substituted cyclohexadienone ring, which imparts distinct chemical properties and reactivity compared to other azide-containing compounds. This structural feature enhances its utility in various synthetic and research applications .

Properties

CAS No.

86013-53-8

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

4-(3-azidopropyl)-2,4,6-trimethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C12H17N3O/c1-9-7-12(3,5-4-6-14-15-13)8-10(2)11(9)16/h7-8H,4-6H2,1-3H3

InChI Key

MBZUSRLZKLUBKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C=C(C1=O)C)(C)CCCN=[N+]=[N-]

Origin of Product

United States

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